molecular formula C15H19N3O B6168007 2-[(3-ethynylphenyl)amino]-1-(4-methylpiperazin-1-yl)ethan-1-one CAS No. 1021112-91-3

2-[(3-ethynylphenyl)amino]-1-(4-methylpiperazin-1-yl)ethan-1-one

Cat. No.: B6168007
CAS No.: 1021112-91-3
M. Wt: 257.3
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-ethynylphenyl)amino]-1-(4-methylpiperazin-1-yl)ethan-1-one typically involves the reaction of 3-ethynylaniline with 1-(4-methylpiperazin-1-yl)ethanone under specific conditions . The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as palladium on carbon (Pd/C), to facilitate the coupling reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3-ethynylphenyl)amino]-1-(4-methylpiperazin-1-yl)ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3-ethynylphenyl)amino]-1-(4-methylpiperazin-1-yl)ethan-1-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[(3-ethynylphenyl)amino]-1-(4-methylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function . This interaction can lead to various biological effects, such as cell cycle arrest, apoptosis, or inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-ethynylphenyl)amino]-1-(4-methylpiperazin-1-yl)ethan-1-one is unique due to the presence of the ethynyl group, which imparts specific chemical reactivity and biological activity. The combination of the ethynyl group with the phenyl and piperazine rings makes this compound a valuable tool in various research applications .

Properties

CAS No.

1021112-91-3

Molecular Formula

C15H19N3O

Molecular Weight

257.3

Purity

95

Origin of Product

United States

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